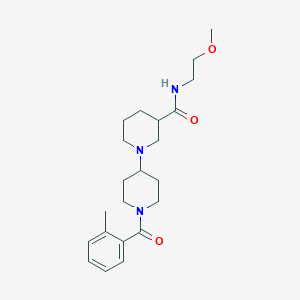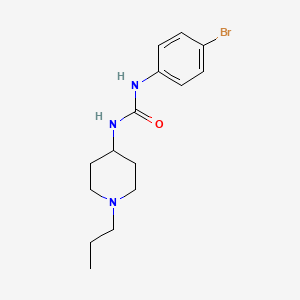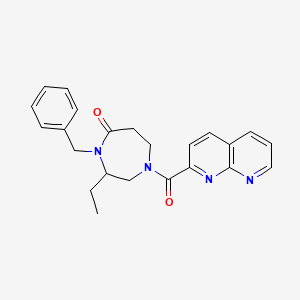
N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide, also known as MEOPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. MEOPP belongs to the class of piperidine compounds and is known for its unique pharmacological properties.
Mécanisme D'action
The exact mechanism of action of N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide is not fully understood. However, it is believed to act as a selective antagonist of the μ-opioid receptor. N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide has been shown to bind to the μ-opioid receptor with high affinity and inhibit the binding of opioid agonists such as morphine. This results in a reduction in the activation of the μ-opioid receptor and the subsequent release of neurotransmitters such as dopamine and serotonin, which are involved in pain perception and mood regulation.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide has been shown to produce potent analgesic and anxiolytic effects in animal models. It has also been shown to reduce the development of tolerance to opioid agonists such as morphine. Additionally, N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab with high purity. It has a long half-life and is stable under a variety of conditions. However, N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide has some limitations for lab experiments. It is not readily available commercially and must be synthesized in the lab. Additionally, the exact mechanism of action of N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide is not fully understood, which limits its potential applications in medical research.
Orientations Futures
There are several future directions for research on N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide. One area of research is the development of new analogs of N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide with improved pharmacological properties. Another area of research is the investigation of the potential use of N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide and its potential applications in medical research.
Méthodes De Synthèse
The synthesis of N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide involves a multi-step process that starts with the reaction of 2-methylbenzoyl chloride with piperidine to form 1-(2-methylbenzoyl)piperidine. This intermediate is then reacted with 1,4-dibromobutane to form 1-(2-methylbenzoyl)-4-(1-piperidinyl)butane. The final step involves the reaction of 1-(2-methylbenzoyl)-4-(1-piperidinyl)butane with N-(2-methoxyethyl)ethylenediamine to form N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide. The purity of N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide can be increased by recrystallization using a suitable solvent.
Applications De Recherche Scientifique
N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential applications in medical research. It has been shown to exhibit potent analgesic and anxiolytic effects in animal models. N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide has also been studied for its potential use in treating addiction and withdrawal symptoms associated with opioid dependence. Additionally, N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-1-[1-(2-methylbenzoyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O3/c1-17-6-3-4-8-20(17)22(27)24-13-9-19(10-14-24)25-12-5-7-18(16-25)21(26)23-11-15-28-2/h3-4,6,8,18-19H,5,7,9-16H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWVKGYEZCVRAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)N3CCCC(C3)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-fluorophenyl)-7-propionyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5483474.png)
![1-[(dimethylamino)sulfonyl]-N-{1-[4-(1-piperidinyl)phenyl]ethyl}-4-piperidinecarboxamide](/img/structure/B5483482.png)
![4-fluoro-N-[4-(3-methyl-1-piperidinyl)benzyl]benzenesulfonamide](/img/structure/B5483488.png)
![7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5483497.png)
![4-benzyl-3-ethyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5483508.png)
![6-methyl-3-(4-pyridinyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5483512.png)
![2-(dimethylamino)ethyl 4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate hydrochloride](/img/structure/B5483514.png)
![1-methyl-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B5483522.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5483530.png)
![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B5483538.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5483541.png)


![4-{[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperazin-2-one](/img/structure/B5483586.png)